molecular formula C29H32N4O6 B12491976 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12491976
M. Wt: 532.6 g/mol
InChI Key: BGBPHZQLVDBRGM-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ETHOXY-3-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoate derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ETHOXY-3-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the piperazine and benzyl groups. Common reagents used in these reactions include ethyl benzoate, piperazine, benzyl chloride, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ETHOXY-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid.

    Substitution: The benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ETHOXY-3-NITROBENZAMIDO)BENZOATE would depend on its specific molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to a biological effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE
  • ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLORO-3-NITROBENZAMIDO)BENZOATE

Uniqueness

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ETHOXY-3-NITROBENZAMIDO)BENZOATE may exhibit unique properties due to the presence of the ethoxy and nitro groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C29H32N4O6

Molecular Weight

532.6 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C29H32N4O6/c1-3-38-27-13-11-22(19-26(27)33(36)37)28(34)30-24-18-23(29(35)39-4-2)10-12-25(24)32-16-14-31(15-17-32)20-21-8-6-5-7-9-21/h5-13,18-19H,3-4,14-17,20H2,1-2H3,(H,30,34)

InChI Key

BGBPHZQLVDBRGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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